3-Cyclopropoxy-4-ethylbenzoic acid
Description
3-Cyclopropoxy-4-ethylbenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropoxy group at the 3-position and an ethyl group at the 4-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity compared to simpler benzoic acid derivatives, which may influence its solubility, stability, and biological activity.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-ethylbenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-2-8-3-4-9(12(13)14)7-11(8)15-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
DEJYTQFSPPNUNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-ethylbenzoic acid can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene followed by cyclopropanation. The reaction conditions typically include the use of aluminum chloride (AlCl3) as a catalyst and cyclopropyl bromide as the cyclopropanating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-ethylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopropoxy-ethylbenzoic ketones or carboxylic acids.
Reduction: Formation of cyclopropoxy-ethylbenzyl alcohols.
Substitution: Formation of various substituted cyclopropoxy-ethylbenzoic acids depending on the substituent introduced.
Scientific Research Applications
3-Cyclopropoxy-4-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-ethylbenzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences and similarities between 3-cyclopropoxy-4-ethylbenzoic acid and two structurally related benzoic acid derivatives: 4-hydroxybenzoic acid and caffeic acid .
Key Observations:
Substituent Effects on Lipophilicity :
- The cyclopropoxy and ethyl groups in This compound likely increase its lipophilicity compared to 4-hydroxybenzoic acid (which has a polar hydroxyl group) and caffeic acid (with two hydroxyls and an acrylate group). This property may enhance its membrane permeability, making it a candidate for hydrophobic drug formulations .
Applications: 4-Hydroxybenzoic acid is primarily used in R&D settings, whereas caffeic acid has broader applications in food, cosmetics, and pharmacology due to its antioxidant properties .
Reactivity :
- The ether linkage (cyclopropoxy) in the target compound may confer greater chemical stability compared to the ester or hydroxyl groups in caffeic acid, which are prone to hydrolysis or oxidation .
Research Findings and Limitations
- Gaps in Evidence : Direct data on This compound are absent in the provided sources. Comparisons are inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
